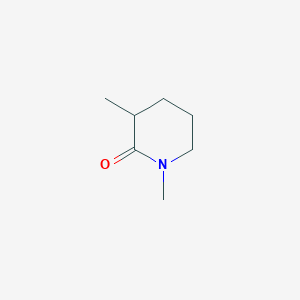
2-Piperidinone, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 1,3-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as N,N-dimethyl-2-piperidone, and it has a molecular formula of C7H13NO.
Mechanism Of Action
The exact mechanism of action of 2-Piperidinone, 1,3-dimethyl- is not fully understood. However, studies have suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. It has also been shown to interact with voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical And Physiological Effects
Studies have shown that 2-Piperidinone, 1,3-dimethyl- exhibits anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been shown to have sedative effects and may act as a muscle relaxant. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Piperidinone, 1,3-dimethyl- in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Piperidinone, 1,3-dimethyl-. One area of focus could be the development of new drugs based on this compound, particularly for the treatment of neurological disorders such as epilepsy and anxiety. Another direction could be the synthesis of new bioactive molecules using 2-Piperidinone, 1,3-dimethyl- as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2-Piperidinone, 1,3-dimethyl- can be achieved through various methods, including the reaction of 2-piperidinone with formaldehyde and methanol or the reaction of 2-piperidinone with dimethyl sulfate and sodium hydroxide. Another common method involves the reaction of piperidine with formaldehyde and methylamine.
Scientific Research Applications
2-Piperidinone, 1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been used as a building block in the synthesis of various bioactive molecules, such as alkaloids and natural products.
properties
CAS RN |
1690-76-2 |
|---|---|
Product Name |
2-Piperidinone, 1,3-dimethyl- |
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1,3-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-8(2)7(6)9/h6H,3-5H2,1-2H3 |
InChI Key |
RJLKIAGOYBARJG-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1=O)C |
Canonical SMILES |
CC1CCCN(C1=O)C |
Other CAS RN |
1690-76-2 |
synonyms |
1,3-Dimethyl-piperidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)
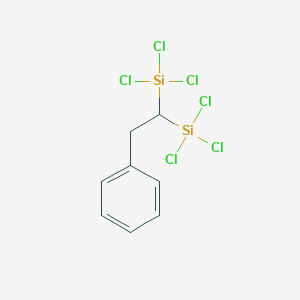
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
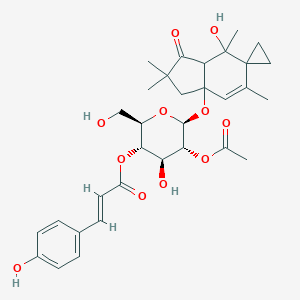
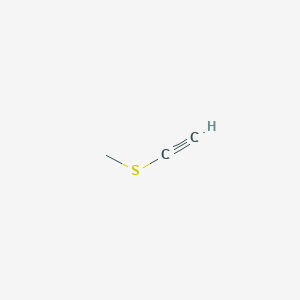
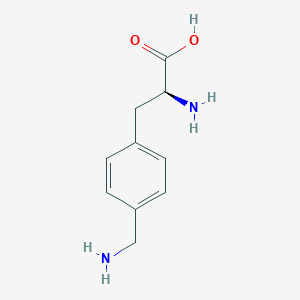

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)